molecular formula C11H10N2O2S B4320951 N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide

N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B4320951
M. Wt: 234.28 g/mol
InChI Key: JSOKDKMFFHCTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring substituted with a 3-methoxyphenyl group and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea

Industrial Production Methods: Industrial production of this compound may involve optimization of the Hantzsch synthesis for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction time. Additionally, green chemistry approaches such as the use of eco-friendly solvents and catalysts can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of N-(3-methoxyphenyl)-1,3-thiazole-5-amine.

    Substitution: Introduction of halogen atoms or other electrophiles on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide is attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to modulation of their activity.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives such as:

    N-(3-hydroxyphenyl)-1,3-thiazole-5-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.

    N-(3-chlorophenyl)-1,3-thiazole-5-carboxamide: Contains a chlorine atom, which can influence its electronic properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-9-4-2-3-8(5-9)13-11(14)10-6-12-7-16-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOKDKMFFHCTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide
Reactant of Route 6
N-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.